molecular formula C20H16N2O2S B611665 Verinurad CAS No. 1352792-74-5

Verinurad

Cat. No. B611665
M. Wt: 348.42
InChI Key: YYBOLPLTQDKXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verinurad is a small molecule that has been used in trials studying the basic science and treatment of Gout, Gout and Hyperuricemia, and Gout and Asymptomatic Hyperuricemia . It is a selective URAT1 inhibitor developed for gout and heart failure by AstraZeneca .


Molecular Structure Analysis

Verinurad has a chemical formula of C20H16N2O2S and an average weight of 348.42 . It belongs to the class of organic compounds known as naphthalenes, which consists of two fused benzene rings .


Physical And Chemical Properties Analysis

Verinurad is a small molecule with a chemical formula of C20H16N2O2S and an average weight of 348.42 . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

  • Pharmacokinetics and Pharmacodynamics : Verinurad has been shown to be rapidly absorbed and exhibit dose-proportional exposure. It effectively reduces serum urate levels and increases urinary uric acid elimination. Studies have demonstrated its tolerability and the absence of serious adverse events at various doses (Shen et al., 2017), (Hall et al., 2018).

  • Combination Therapy : When combined with allopurinol, verinurad showed enhanced serum urate reduction compared to either drug alone, without significant adverse interactions or safety concerns (Kankam et al., 2018), (Fleischmann et al., 2018).

  • Metabolism and Disposition : Verinurad is primarily metabolized via uridine diphosphate glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes. Its major clearance route involves metabolism by UGTs and CYP3A4 and CYP2C8 (Lee et al., 2018).

  • Drug-Drug Interaction Potential : In vitro assessments suggest a low potential for clinically relevant drug-drug interactions involving verinurad and its metabolites as substrates and inhibitors of metabolizing enzymes and drug transporters (Gopaul et al., 2021).

  • Effect on QTc Interval : A thorough QT study indicated that verinurad does not induce QTcF prolongation at clinically relevant exposures, suggesting a low cardiac risk associated with its use (Parkinson et al., 2022).

  • Renal Impairment Considerations : Studies examining verinurad in subjects with varying degrees of renal impairment found that its pharmacokinetic and pharmacodynamic profiles are affected by renal function. However, it was well tolerated across different stages of renal impairment (Smith et al., 2018).

Safety And Hazards

Safety goggles with side-shields, protective gloves, and impervious clothing are recommended when handling Verinurad. It is also advised to use a suitable respirator and to keep the product away from drains, water courses, or the soil .

Future Directions

New treatments for gout that are under study may work in the setting of comorbidities, simplify management, utilize new mechanisms, or have reduced side effects . Verinurad is one such treatment under study, and its effects on cardiovascular morbidity or mortality are being evaluated .

properties

IUPAC Name

2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBOLPLTQDKXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verinurad

CAS RN

1352792-74-5
Record name Verinurad [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352792745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verinurad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VERINURAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WJ62D047
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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